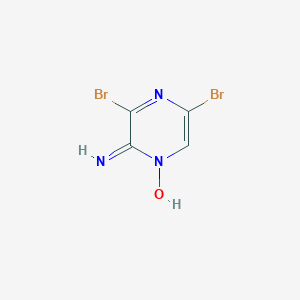

2-Amino-3,5-dibromopyrazin-1-ium-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,5-dibromopyrazin-1-ium-1-olate is a chemical compound with the molecular formula C4H3Br2N3O and a molecular weight of 268.89 g/mol It is characterized by the presence of two bromine atoms, an amino group, and a pyrazine ring with an oxo group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the pyrazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3,5-dibromopyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, where the amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-3,5-diaminopyrazine derivatives, while oxidation can produce pyrazine N-oxides .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Inhibition of Kinases:

The compound has been identified as a promising inhibitor of the ATR (ATM and Rad3 related) kinase, which plays a crucial role in cellular responses to DNA damage. This inhibition is particularly relevant for treating cancers and viral infections such as HIV and hepatitis. The ability to inhibit ATR kinase suggests potential therapeutic applications in oncology, especially in combination therapies with radiotherapy or chemotherapy .

Synthesis of Derivatives:

2-Amino-3,5-dibromopyrazin-1-ium-1-olate serves as a precursor for synthesizing various derivatives that exhibit biological activity. For instance, it can be reacted with isothiocyanates to form 2-amino-thiazolopyrazines, which have been shown to possess antimicrobial properties . Additionally, it can be utilized to synthesize other pyrazine derivatives that may have therapeutic uses .

Case Studies

Case Study 1: ATR Kinase Inhibition

A study highlighted the development of compounds based on this compound that effectively inhibit ATR kinase. These compounds were evaluated for their potency against various cancer cell lines, demonstrating significant cytotoxic effects and suggesting their potential use in cancer treatment protocols .

Case Study 2: Synthesis of Antimicrobial Agents

Research has shown that derivatives synthesized from this compound exhibit antimicrobial activity. For example, the reaction with isothiocyanates produced compounds that were tested against several bacterial strains, showing promising results in inhibiting bacterial growth .

Mécanisme D'action

The mechanism of action of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3,5-dichloropyrazine: Similar structure but with chlorine atoms instead of bromine.

2-Amino-3,5-diiodopyrazine: Contains iodine atoms, leading to different reactivity and properties.

2-Amino-3,5-difluoropyrazine: Fluorine atoms impart unique electronic properties.

Uniqueness

Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct chemical behavior and interactions .

Activité Biologique

2-Amino-3,5-dibromopyrazin-1-ium-1-olate is a heterocyclic compound derived from the pyrazine family, characterized by its unique molecular structure featuring two bromine atoms at the 3 and 5 positions and an amino group at the 2 position. This compound has garnered attention in scientific research due to its notable biological activities, including antimicrobial and anticancer properties. The molecular formula is C₄H₃Br₂N₃O, with a molecular weight of approximately 252.89 g/mol and a melting point range of 114–117 °C.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and bromine groups facilitates the formation of hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways depend on the specific application and biological context being studied.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific attention has been given to its effects on mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, which is crucial in cancer progression .

Synthesis and Applications

The synthesis of this compound typically involves the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS). This method is advantageous due to its simplicity and high yield, achieving up to 83% efficiency . The compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry as a lead compound for drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-pyrazine | Contains only one amino group | Simpler structure; less biological activity |

| 3-Bromo-pyrazine | Contains one bromine atom | Less complex; limited reactivity |

| 6-Bromo-pyrazinyl derivatives | Bromination at different positions | Varying reactivity based on substitution pattern |

| 2-Amino-4-bromopyrazine | Different substitution pattern | Potentially different biological properties |

The dual bromination and specific amino positioning contribute significantly to the distinct reactivity and biological profile of this compound compared to these similar compounds .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

- Mechanistic Insights : Further research into the mechanism revealed that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

3,5-dibromo-1-hydroxypyrazin-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLZHFATLCSEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N)N1O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.